![molecular formula C9H9BrF2 B1343356 2-(3-Bromopropyl)-1,3-difluorobenzene CAS No. 401939-94-4](/img/structure/B1343356.png)
2-(3-Bromopropyl)-1,3-difluorobenzene
Overview
Description
2-(3-Bromopropyl)-1,3-difluorobenzene is an organic compound that features a benzene ring substituted with two fluorine atoms and a bromopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-1,3-difluorobenzene typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes bromination in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under specific conditions . The reaction conditions often include a solvent like dichloromethane and a catalyst such as iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)-1,3-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or alcohol.
Scientific Research Applications
2-(3-Bromopropyl)-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3-Bromopropyl)-1,3-difluorobenzene exerts its effects involves its interaction with molecular targets through various pathways. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromopropyl)-1,4-difluorobenzene
- 2-(3-Bromopropyl)-1,2-difluorobenzene
- 2-(3-Bromopropyl)-1,3-dichlorobenzene
Uniqueness
2-(3-Bromopropyl)-1,3-difluorobenzene is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and physical properties compared to other similar compounds. The presence of both bromine and fluorine atoms allows for a diverse range of chemical transformations and applications.
Biological Activity
2-(3-Bromopropyl)-1,3-difluorobenzene is an organic compound characterized by its unique structure, which includes a difluorobenzene ring with a 3-bromopropyl substituent. Its molecular formula is C₉H₉BrF₂, and it has a molecular weight of approximately 217.08 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antifungal applications.
Chemical Structure and Properties
The structural features of this compound contribute to its reactivity and biological activity. The presence of halogens (bromine and fluorine) enhances lipophilicity and can improve interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₉H₉BrF₂ |
Molecular Weight | 217.08 g/mol |
Functional Groups | Bromine, Fluorine |
Synthesis Methods
Several methods can be employed to synthesize this compound. One common approach involves nucleophilic substitution reactions using (3-bromopropyl)trimethylammonium bromide and potassium carbonate under mild conditions.
Antimicrobial Properties
Research into the biological activity of this compound is still in its early stages; however, preliminary findings suggest potential applications in combating microbial infections. Compounds with similar structures have been documented for their antibacterial and antifungal properties, indicating that this compound may exhibit similar activities due to the presence of halogen substituents which often enhance biological efficacy.
- Antibacterial Activity : The compound's structural analogs have shown effectiveness against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The lipophilicity introduced by the bromine and fluorine atoms may facilitate membrane penetration and interaction with bacterial targets.
- Antifungal Activity : Similar compounds have also been tested for antifungal properties, suggesting that this compound could be evaluated for its ability to inhibit fungal growth.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
1-Bromo-2,3-difluorobenzene | C₆H₃BrF₂ | Lacks the propyl group; simpler structure |
1-(4-Bromobutyl)-2,3-difluorobenzene | C₉H₉BrF₂ | Longer alkyl chain; different substitution pattern |
1-Fluoro-2-bromopropylbenzene | C₉H₉BrF | Contains only one fluorine; distinct reactivity |
The unique combination of bromine and fluorine in this compound may provide distinct chemical properties that enhance its utility in pharmaceutical applications compared to its analogs.
Properties
IUPAC Name |
2-(3-bromopropyl)-1,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIQDVWDGUSTIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCCBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634557 | |
Record name | 2-(3-Bromopropyl)-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401939-94-4 | |
Record name | 2-(3-Bromopropyl)-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.